![molecular formula C18H18N2O5 B4011888 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate](/img/structure/B4011888.png)
4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including catalytic processes that result in highly ordered transition states. One study describes the aminolysis of a related nitrobenzoate, suggesting mechanisms that could potentially apply to the synthesis of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate, indicating the importance of cyclic transition states in these reactions (Um et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal intricate details about their molecular geometry. For instance, the study on morpholinium 2-chloro-4-nitrobenzoate, which shares a part of the name and possibly some structural similarities, discusses the crystalline structure and hydrogen bonding patterns, providing insights into how molecular structures could influence the properties of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate (Ishida et al., 2001).
Chemical Reactions and Properties
The compound's reactivity and properties can be inferred from studies on related chemicals. For example, the catalytic six-membered cyclic transition state in the aminolysis of related nitrobenzoates suggests specific reactivity patterns and potential for catalysis in organic synthesis, highlighting the complex interplay between molecular structure and chemical reactivity (Um et al., 2015).
Physical Properties Analysis
While direct studies on the physical properties of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate are not available, research on structurally similar compounds offers valuable insights. The crystalline structure and hydrogen bonding analysis of morpholinium 2-chloro-4-nitrobenzoate, for instance, shed light on the potential physical properties such as solubility and crystallinity (Ishida et al., 2001).
Chemical Properties Analysis
The chemical properties of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate can be partly understood through the study of related compounds. The aminolysis reactions and the involved cyclic transition states indicate how the compound might behave under certain conditions, offering insights into its reactivity and potential chemical transformations (Um et al., 2015).
properties
IUPAC Name |
(4-methylphenyl) 4-morpholin-4-yl-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-13-2-5-15(6-3-13)25-18(21)14-4-7-16(17(12-14)20(22)23)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSPTPJCLSOCOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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